molecular formula C17H13NO4 B1383140 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid CAS No. 1159981-28-8

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Cat. No. B1383140
M. Wt: 295.29 g/mol
InChI Key: KLCQGWRPAGSQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid (MPCA) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of isoxazole and is a versatile compound for synthesizing a variety of compounds. MPCA has a wide range of biological activities and has been used in various biochemical and physiological studies. In

Mechanism Of Action

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that has a wide range of biological activities. It is known to act as an inhibitor of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. It also acts as an inhibitor of protein-protein interactions, as well as a substrate for several enzymes. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to interact with several receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor.

Biochemical And Physiological Effects

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been shown to interact with several receptors, including the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the histamine H1 receptor. These interactions can lead to a variety of physiological effects, such as changes in mood, behavior, and cognition.

Advantages And Limitations For Lab Experiments

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. One of the advantages of using 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are some limitations to using 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid in laboratory experiments. For example, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is not soluble in water, which can limit its use in certain experiments. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a relatively reactive compound, which can lead to unwanted side reactions in some experiments.

Future Directions

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a versatile compound that has a wide range of potential applications in scientific research. Future research on 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid could focus on its use in drug discovery, as it has been shown to interact with several receptors that are involved in a variety of physiological processes. Additionally, further research could be conducted on the biochemical and physiological effects of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, as well as its potential therapeutic applications. Finally, additional research could be conducted on the synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid, as well as its use in a variety of laboratory experiments.

Scientific Research Applications

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used in a variety of scientific research applications, including the study of enzymes, protein folding, and drug discovery. In particular, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used to study the mechanism of action of several enzymes, including carbonic anhydrase, cytochrome P450, and glutathione S-transferase. 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has also been used to study the folding of proteins, as well as to identify inhibitors of protein-protein interactions. Additionally, 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid has been used in drug discovery efforts, as it can be used to synthesize a variety of compounds that have potential therapeutic applications.

properties

IUPAC Name

5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCQGWRPAGSQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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